molecular formula C2BrF2NaO2 B049245 Sodium bromodifluoroacetate CAS No. 84349-27-9

Sodium bromodifluoroacetate

Cat. No. B049245
CAS RN: 84349-27-9
M. Wt: 196.91 g/mol
InChI Key: CAQKQIYWKXZJGD-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium bromodifluoroacetate and related compounds has been the subject of several studies. For instance, Kondratov et al. (2015) described radical reactions involving alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers in the synthesis of difluoroacetyl-substituted acetals (Kondratov et al., 2015). Additionally, copper-catalyzed reactions have been used for N-formylation of amines with ethyl bromodifluoroacetate, showcasing its versatility in synthesis procedures (Li et al., 2018).

Molecular Structure Analysis

The molecular structure of sodium bromodifluoroacetate and related compounds has been explored through various spectroscopic techniques. For example, Katon and Kleinlein (1973) investigated the vibrational spectra and structure of sodium bromoacetate, providing insights into the molecular arrangement and bonding (Katon & Kleinlein, 1973).

Chemical Reactions and Properties

Sodium bromodifluoroacetate participates in a variety of chemical reactions. Studies have shown its application in radical aryldifluoroacetylation of alkynes for the synthesis of difluoroacetylated compounds (Fu et al., 2015). Its reactivity has also been demonstrated in copper-catalyzed isothiocyanation of amines, indicating its diverse chemical properties (Feng & Zhang, 2019).

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • Synthesis of 2,2-Difluoro-3-hydroxy Esters : Sodium bromodifluoroacetate is used in the synthesis of 2,2-difluoro-3-hydroxy esters with high yields under mild conditions, particularly useful in pharmaceutical and agricultural chemistry (Shen & Qi, 1994).
    • Difluoromethylated Arenes Synthesis : It catalyzes the reaction of aryl boronic acids to create difluoromethylated arenes, valuable in drug discovery (Feng et al., 2016).
    • Triple Mode of Chemical Reactivity : Exhibits a versatile chemical reactivity profile, facilitating base-promoted N-difluoromethylation and other alkylation reactions (Polley et al., 2018).
  • Environmental and Biological Applications :

    • Possum Control : Sodium monofluoroacetate, a related compound, is an essential tool for controlling possum populations in certain environments (Eason et al., 1993).
    • Detection of Biological Pollutants : Techniques involving fluorinated compounds like sodium bromodifluoroacetate are used in the sensitive and selective detection of biological pollutants, crucial for environmental monitoring and food safety (Mehta & Waterland, 2020).
  • Pharmaceuticals and Drug Development :

    • Synthesis of Carbamoyl Fluorides : Difluorocarbene, derived from compounds like sodium bromodifluoroacetate, is used to synthesize carbamoyl fluorides, which have applications in pharmaceuticals (Baars et al., 2016).
    • Preparation of Difluoromethylene Functionalized Sulfones : Functionalized sulfones are valuable in drug discovery and development, synthesized using bromodifluoroacetate or acetamide (Yang & Burton, 1992).

Safety And Hazards

Sodium bromodifluoroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Sodium bromodifluoroacetate has been found to be effective for high-yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .

properties

IUPAC Name

sodium;2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQKQIYWKXZJGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382075
Record name sodium 2-bromo-2,2-difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium bromodifluoroacetate

CAS RN

84349-27-9
Record name sodium 2-bromo-2,2-difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromodifluoroacetic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium bromodifluoroacetate

Citations

For This Compound
93
Citations
K Oshiro, Y Morimoto, H Amii - Synthesis, 2010 - thieme-connect.com
… In order to overcome these technical issues, herein we report a highly efficient route to gem-difluorocyclopropanes and difluorocyclopropenes using sodium bromodifluoroacetate (BrCF …
Number of citations: 62 www.thieme-connect.com
W Feng, XG Zhang - Chemical Communications, 2019 - pubs.rsc.org
A copper-catalyzed isothiocyanation of amines with sodium bromodifluoroacetate and sulfur in the absence of organophosphine has been established. This approach represents a …
Number of citations: 25 pubs.rsc.org
K Fuchibe, T Aono, J Hu, J Ichikawa - Organic letters, 2016 - ACS Publications
… In summary, [4 + 1] cycloaddition of sodium bromodifluoroacetate with silyl dienol ethers was achieved to provide β,β-difluorocyclopentanone-derived silyl enol ethers under copper(I) …
Number of citations: 34 pubs.acs.org
M Zhou, C Ni, Z He, J Hu - Organic letters, 2016 - ACS Publications
… Moreover, it utilizes accessible and inexpensive reagents sodium bromodifluoroacetate and SelectFluor II and, thus, is practical for O-trifluoromethylation of phenols. The potential …
Number of citations: 91 pubs.acs.org
H Baars, J Engel, L Mertens, D Meister… - Advanced Synthesis & …, 2016 - Wiley Online Library
… 5b With a combination of sodium bromodifluoroacetate (D) … result by obtaining 3a from sodium bromodifluoroacetate (D), … , the decarboxylation of sodium bromodifluoroacetate to give …
Number of citations: 26 onlinelibrary.wiley.com
F Wang, T Luo, J Hu, Y Wang, HS Krishnan… - Angewandte …, 2011 - Wiley Online Library
… Some of the reagents used previously include sodium chlorodifluoroacetate (or sodium bromodifluoroacetate), 7 PhHgCF 3 8 and Me 3 SnCF 3 [9] (Seyferth reagents), FSO 2 CF 2 CO 2 …
Number of citations: 308 onlinelibrary.wiley.com
ZB Zhu, Y Wei, M Shi - Chemical Society Reviews, 2011 - pubs.rsc.org
… As a new difluorocarbene source, sodium bromodifluoroacetate 27 was found to be effective for high yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes …
Number of citations: 301 pubs.rsc.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Sodium bromodifluoroacetate - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
T Sugiishi, C Matsumura, H Amii - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… We previously reported a synthesis of gem-difluorocyclopropanes involving sodium bromodifluoroacetate (BrCF 2 CO 2 Na), 6 and the characteristics of gem-difluorocyclopropanes and …
Number of citations: 7 pubs.rsc.org
JP Waefler, P Tissot - Electrochimica Acta, 1978 - Elsevier
To study the influence on the Kolbe reaction of different halogene substituents, the electrochemical behaviour of CF 3 COONa, CF 2 ClCOONa and CF 2 BrCOONa in acetonitrile …
Number of citations: 16 www.sciencedirect.com

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